2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid
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Overview
Description
2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid is a heterocyclic aromatic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid typically involves the condensation of 2-aminophenol with difluoromethoxy-substituted aromatic aldehydes. The reaction is usually carried out in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) in ethanol at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products: The major products formed from these reactions include difluoromethoxy-substituted quinones, alcohols, and various substituted benzoxazole derivatives.
Scientific Research Applications
2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of advanced materials and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid involves its interaction with specific molecular targets. The difluoromethoxy group enhances its binding affinity to biological receptors, allowing it to effectively inhibit enzymes and modulate signaling pathways. The compound’s planar structure facilitates π-π stacking interactions and hydrogen bonding with target proteins .
Comparison with Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
2-Substituted Benzoxazoles: Compounds with various substituents at the 2-position, such as 2-methylbenzoxazole and 2-chlorobenzoxazole.
Uniqueness: 2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid is unique due to its difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C9H5F2NO4 |
---|---|
Molecular Weight |
229.14 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C9H5F2NO4/c10-8(11)16-9-12-5-3-1-2-4(7(13)14)6(5)15-9/h1-3,8H,(H,13,14) |
InChI Key |
ONYRFRIZNBROQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)OC(F)F)C(=O)O |
Origin of Product |
United States |
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